molecular formula C8H7F2IO B14079180 2-Ethoxy-1,3-difluoro-4-iodobenzene CAS No. 943830-93-1

2-Ethoxy-1,3-difluoro-4-iodobenzene

Katalognummer: B14079180
CAS-Nummer: 943830-93-1
Molekulargewicht: 284.04 g/mol
InChI-Schlüssel: GHSYWJNLVLZFSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1,3-difluoro-4-iodobenzene: is an organic compound with the molecular formula C8H7F2IO and a molecular weight of 284.04 g/mol . It is a colorless liquid that is soluble in organic solvents such as ethanol and ether . This compound is used in various fields, including organic synthesis and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethoxy-1,3-difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the reaction of phenetole with iodine and boron trifluoride . Another method utilizes a microreactor system composed of a membrane dispersion tube and a delay loop, allowing for continuous synthesis at temperatures of -40°C and -20°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced microreactor systems to ensure high-quality and efficient production. These systems provide better control over reaction conditions, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-1,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1,3-difluoro-4-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1,3-difluoro-4-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms in the compound allows it to participate in various chemical reactions, influencing its reactivity and effects. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethoxy-1,3-difluoro-4-iodobenzene is unique due to its specific arrangement of ethoxy, fluorine, and iodine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

943830-93-1

Molekularformel

C8H7F2IO

Molekulargewicht

284.04 g/mol

IUPAC-Name

2-ethoxy-1,3-difluoro-4-iodobenzene

InChI

InChI=1S/C8H7F2IO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3

InChI-Schlüssel

GHSYWJNLVLZFSX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.